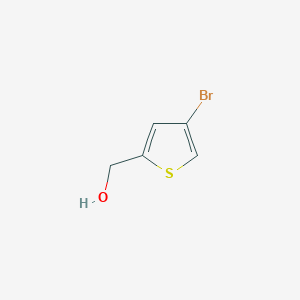

(4-Bromothiophen-2-yl)methanol

Description

The exact mass of the compound (4-Bromothiophen-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Bromothiophen-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromothiophen-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZNJHHUYJRFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383705 | |

| Record name | (4-bromothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79757-77-0 | |

| Record name | 4-Bromo-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79757-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-bromothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromo-2-thienyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromothiophen-2-yl)methanol (CAS: 79757-77-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromothiophen-2-yl)methanol is a brominated thiophene derivative that serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique structural and electronic properties make it a valuable intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its current and potential applications, with a focus on drug development and organic electronics.

Chemical and Physical Properties

(4-Bromothiophen-2-yl)methanol is a solid at room temperature with a melting point range of 32-35°C.[1] It is characterized by a thiophene ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position. This substitution pattern imparts specific reactivity to the molecule, making it a versatile precursor in various chemical reactions.

Table 1: Physicochemical Properties of (4-Bromothiophen-2-yl)methanol

| Property | Value | Reference |

| CAS Number | 79757-77-0 | [2] |

| Molecular Formula | C₅H₅BrOS | [2] |

| Molecular Weight | 193.06 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 32-35 °C | [1] |

| Purity | ≥ 97% | [3] |

| InChI Key | PXZNJHHUYJRFPZ-UHFFFAOYSA-N | [2] |

| SMILES | OCC1=CC(Br)=CS1 | [2] |

Table 2: Spectroscopic Data of (4-Bromothiophen-2-yl)methanol

| Type | Data | Reference |

| ¹H NMR (CDCl₃) | Due to its role as a chemical intermediate, detailed spectral assignments are not consistently published in readily available literature. However, expected signals would include peaks for the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. | General chemical shift knowledge[4][5] |

| ¹³C NMR (CDCl₃) | Expected signals would correspond to the five carbon atoms of the thiophene ring and the carbon of the hydroxymethyl group. The carbon atoms attached to bromine and the hydroxymethyl group would show characteristic shifts. | General chemical shift knowledge[4][6] |

Synthesis

A common and practical method for the synthesis of (4-Bromothiophen-2-yl)methanol is the reduction of the corresponding aldehyde, 4-bromo-2-thiophenecarboxaldehyde. This starting material is commercially available. The reduction can be achieved using various reducing agents, with sodium borohydride being a mild and selective choice.

Experimental Protocol: Reduction of 4-bromo-2-thiophenecarboxaldehyde

Materials:

-

4-bromo-2-thiophenecarboxaldehyde

-

Methanol (MeOH)[7]

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-thiophenecarboxaldehyde (1.0 equivalent) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (4-Bromothiophen-2-yl)methanol.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Synthetic workflow for (4-Bromothiophen-2-yl)methanol.

Applications

(4-Bromothiophen-2-yl)methanol is a versatile building block due to the presence of three reactive sites: the bromine atom, the hydroxyl group, and the thiophene ring itself.

Drug Development and Medicinal Chemistry

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[8] (4-Bromothiophen-2-yl)methanol serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of neurological disorders.[8] The thiophene scaffold can be found in various approved drugs and is known to interact with a range of biological targets.

Derivatives of this compound could potentially be investigated for their inhibitory activity against various enzymes or receptors. For instance, many heterocyclic compounds are evaluated for their effects on enzymes like cholinesterases or carbonic anhydrases.[9][10][11]

Caption: Role of (4-Bromothiophen-2-yl)methanol in medicinal chemistry.

Organic Electronics and Materials Science

The thiophene ring is a fundamental component in many organic electronic materials due to its electron-rich nature and ability to facilitate charge transport. (4-Bromothiophen-2-yl)methanol is utilized in the synthesis of building blocks for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[8][12] The bromine atom allows for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of conjugated polymers and small molecules with tailored electronic properties. The hydroxymethyl group can be used to modify solubility or to anchor the molecule to surfaces.

Safety and Handling

(4-Bromothiophen-2-yl)methanol is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[3][13] It causes skin and serious eye irritation and may cause respiratory irritation.[3]

Table 3: Hazard and Precautionary Statements

| GHS Classification | Hazard Statements | Precautionary Statements |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Acute toxicity, dermal (Category 4) | H312: Harmful in contact with skin | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled | P312: Call a POISON CENTER or doctor/physician if you feel unwell. |

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling.[1]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

Conclusion

(4-Bromothiophen-2-yl)methanol is a valuable and versatile chemical intermediate with significant applications in both medicinal chemistry and materials science. Its straightforward synthesis from commercially available starting materials and its potential for diverse chemical transformations make it an important tool for researchers and developers in these fields. Adherence to appropriate safety protocols is essential when handling this compound. Further research into the biological activities of its derivatives may lead to the discovery of novel therapeutic agents.

References

- 1. aksci.com [aksci.com]

- 2. (4-BROMOTHIOPHEN-2-YL)METHANOL | CAS 79757-77-0 [matrix-fine-chemicals.com]

- 3. (4-Bromo-2-thienyl)methanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. ekwan.github.io [ekwan.github.io]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Methanol Solvent Properties [macro.lsu.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 13. (4-Bromothiophen-2-yl)methanol | 79757-77-0 [sigmaaldrich.com]

physical properties of (4-Bromothiophen-2-yl)methanol

An In-depth Technical Guide to the Physical Properties of (4-Bromothiophen-2-yl)methanol

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known (CAS No: 79757-77-0), a heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is compiled from various sources to ensure a thorough summary for research and development applications.

Chemical Identity

(4-Bromothiophen-2-yl)methanol is a substituted thiophene derivative. Its structure, featuring a brominated thiophene ring with a hydroxymethyl group, makes it a valuable building block in the synthesis of more complex molecules.

-

CAS Number: 79757-77-0[1]

-

Canonical SMILES: C1=C(SC=C1Br)CO[3]

-

InChI Key: PXZNJHHUYJRFPZ-UHFFFAOYSA-N[3]

Quantitative Physical Properties

The following table summarizes the key . Data has been aggregated from multiple suppliers and databases. It is important to note that some variation exists in reported values, which can be attributed to differences in purity and measurement conditions.

| Property | Value | Source(s) |

| Molecular Weight | 193.06 g/mol | [1][3] |

| Melting Point | 30 °C to 35 °C | [3][5] |

| Boiling Point | 271.5 °C (at 760 mmHg) | [4] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Refractive Index (n20/D) | 1.631 | [4] |

| Physical Appearance | White to orange/green powder or lump | [3] |

| Topological Polar Surface Area | 48.5 Ų | [4] |

| XLogP3 | 1.4 | [3][4] |

Storage and Handling

Proper storage is crucial to maintain the integrity of the compound.

-

Storage Conditions: Store in a dark place under an inert atmosphere at room temperature.

-

Sensitivity: The compound is noted to be air sensitive.[3]

Experimental Protocols

While specific experimental details for the determination of this compound's properties are not extensively published, the following are standard laboratory protocols for measuring the key physical properties listed above.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.

-

Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially, then slowed to 1-2 °C per minute as the expected melting point is approached.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. For a pure compound, this range should be narrow.

-

Boiling Point Determination

The boiling point is determined at a specific atmospheric pressure.

-

Apparatus: A distillation setup including a boiling flask, condenser, thermometer, and heating mantle.

-

Procedure:

-

A small volume of the liquid compound is placed in the boiling flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.

-

The liquid is heated gently until it boils, and the vapor-liquid equilibrium is established.

-

The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point. The atmospheric pressure is also recorded.

-

Density Measurement

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the substance (if liquid) and weighed again.

-

The volume of the pycnometer is known, allowing the density to be calculated using the formula: Density = Mass / Volume.

-

Refractive Index Measurement

-

Apparatus: A calibrated Abbe refractometer.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature is controlled and recorded, as the refractive index is temperature-dependent.

-

Logical Workflow for Physical Characterization

The following diagram illustrates a standard workflow for the physical and chemical characterization of a novel synthetic compound like (4-Bromothiophen-2-yl)methanol.

Caption: Logical workflow for the synthesis, purification, and physical characterization of a chemical compound.

References

(4-Bromothiophen-2-yl)methanol chemical structure and IUPAC name

An In-depth Technical Guide to (4-Bromothiophen-2-yl)methanol for Researchers and Drug Development Professionals

Abstract

(4-Bromothiophen-2-yl)methanol is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its thiophene core, substituted with both a bromo and a hydroxymethyl group, offers versatile reaction sites for further chemical modifications. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and application in cross-coupling reactions.

Chemical Structure and IUPAC Nomenclature

(4-Bromothiophen-2-yl)methanol possesses a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom. A bromine atom is attached at the 4-position of the ring, and a hydroxymethyl group (-CH₂OH) is at the 2-position.

-

Preferred IUPAC Name: (4-bromothiophen-2-yl)methanol[1]

-

Synonyms: 4-Bromo-2-(hydroxymethyl)thiophene, 4-Bromo-2-thiophenemethanol[3][4]

The chemical structure is represented by the SMILES string OCC1=CC(Br)=CS1[1].

Physicochemical Properties

The key quantitative data and physical properties of (4-Bromothiophen-2-yl)methanol are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 79757-77-0 | [1][2][3] |

| Molecular Formula | C₅H₅BrOS | [1][2][3] |

| Molecular Weight | 193.06 g/mol | [1][2][3] |

| Appearance | White to Orange to Green powder to lump | [3] |

| Melting Point | 30 °C | [3] |

| Purity | >98.0% (GC) | [3] |

| InChI Key | PXZNJHHUYJRFPZ-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | C1=C(SC=C1Br)CO | [3] |

| XLogP3 | 1.4 | [3] |

| Complexity | 78.8 | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[2][5] |

Experimental Protocols

Synthesis of (4-Bromothiophen-2-yl)methanol

A common method for the synthesis of (4-Bromothiophen-2-yl)methanol is the reduction of 4-bromothiophene-2-carboxaldehyde.[4]

Materials:

-

4-Bromothiophene-2-carboxaldehyde

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

1N Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulphate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 4-bromothiophene-2-carboxaldehyde (e.g., 18.8 mmol) in a mixture of dichloromethane and methanol (9:1 v/v, 100 mL).[4]

-

Cool the solution to 0°C in an ice bath.[4]

-

Add sodium borohydride (e.g., 9.4 mmol) portion-wise to the cooled solution.[4]

-

Allow the mixture to stir for 3 hours at room temperature.[4]

-

Neutralize the reaction mixture by the slow addition of 1N HCl.[4]

-

Extract the product with dichloromethane.[4]

-

Combine the organic phases and wash with a saturated solution of sodium chloride.[4]

-

Dry the organic layer over magnesium sulfate or sodium sulphate, filter, and concentrate under reduced pressure.[4]

-

Purify the resulting residue by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 7:3) as the eluent to yield the final product.[4]

Caption: Workflow for the synthesis of (4-Bromothiophen-2-yl)methanol.

Application in Suzuki Cross-Coupling Reactions

(4-Bromothiophen-2-yl)methanol is a precursor that can be further functionalized. While the alcohol itself can be protected and used, the bromo-substituent is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. A related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has been used in Suzuki coupling reactions with various boronic acids.[6] This illustrates the utility of the bromo-thiophene moiety in synthetic chemistry.

General Protocol Outline:

-

Reactants: A bromo-thiophene derivative (like (4-Bromothiophen-2-yl)methanol, potentially after modification/protection of the alcohol), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).

-

Solvent: An appropriate solvent system, such as dioxane or toluene.

-

Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., Argon or Nitrogen) for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the product is extracted and purified, usually by column chromatography.

Caption: Logical relationship in a Suzuki cross-coupling reaction.

Safety Information

-

Signal Word: Warning[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[2]

Conclusion

(4-Bromothiophen-2-yl)methanol is a key intermediate in organic synthesis. Its defined structure and reactive sites allow for its incorporation into more complex molecules, which is of significant interest to researchers in drug discovery and materials science. The provided protocols for its synthesis and subsequent application in cross-coupling reactions highlight its versatility as a chemical building block. Adherence to appropriate safety measures is essential when handling this compound.

References

- 1. (4-BROMOTHIOPHEN-2-YL)METHANOL | CAS 79757-77-0 [matrix-fine-chemicals.com]

- 2. (4-Bromothiophen-2-yl)methanol | 79757-77-0 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. 79757-77-0|(4-Bromothiophen-2-yl)methanol|BLD Pharm [bldpharm.com]

- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4-Bromothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary and highly efficient synthesis route for (4-Bromothiophen-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The described method focuses on the reduction of 4-bromothiophene-2-carboxaldehyde, offering high yield and straightforward execution.

Core Synthesis Route: Reduction of 4-Bromothiophene-2-carboxaldehyde

The most direct and high-yielding approach to (4-Bromothiophen-2-yl)methanol is the reduction of the corresponding aldehyde, 4-bromothiophene-2-carboxaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Quantitative Data Summary

The following table summarizes the quantitative data for the primary synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | 4-Bromothiophene-2-carboxaldehyde | [1] |

| Product | (4-Bromothiophen-2-yl)methanol | [1] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Reaction Time | 1.5 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Yield | 99% | [1] |

| Purification | Not required for subsequent steps | [1] |

Experimental Protocols

This section details the experimental procedures for the synthesis of (4-Bromothiophen-2-yl)methanol.

Protocol 1: High-Yield Synthesis in Tetrahydrofuran

This protocol is adapted from a procedure reporting a near-quantitative yield.

Materials:

-

4-Bromothiophene-2-carboxaldehyde (25.0 g, 0.131 mol)

-

Sodium borohydride (5.20 g, 0.137 mol)

-

Anhydrous tetrahydrofuran (400 mL)

-

Saturated aqueous ammonium chloride solution (100 mL)

-

Ethyl acetate

-

Brine

-

Sodium sulfate

Procedure:

-

To a solution of 4-bromothiophene-2-carboxaldehyde (25.0 g, 0.131 mol) in anhydrous tetrahydrofuran (400 mL) at room temperature, add sodium borohydride (5.20 g, 0.137 mol).

-

Stir the resulting mixture at room temperature for 1.5 hours.

-

Carefully quench the reaction by adding a saturated ammonium chloride solution (100 mL) at room temperature.

-

Extract the mixture with ethyl acetate.

-

Wash the organic extract with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the product.

This procedure resulted in a 99% yield (25.02 g) of (4-Bromothiophen-2-yl)methanol, which was used in subsequent steps without further purification[1].

Protocol 2: Synthesis in a Toluene/Ethanol Solvent System with Chromatographic Purification

This protocol provides an alternative solvent system and includes a purification step.

Materials:

-

4-Bromothiophene-2-carboxaldehyde (2.5 g, 13 mmol)

-

Sodium borohydride (594 mg, 15.7 mmol)

-

Toluene (8 mL)

-

Ethanol (8 mL)

-

Water (20 mL)

-

Ethyl acetate (20 mL, plus additional for extraction)

-

Saturated aqueous sodium chloride solution

-

Sodium sulfate

-

Silica gel for chromatography

-

Petroleum ether/ethyl acetate (7:3) as eluent

Procedure:

-

Prepare a solution of 4-bromothiophene-2-carboxaldehyde (2.5 g, 13 mmol) in a mixture of toluene (8 mL) and ethanol (8 mL).

-

Cool the solution to 0°C and add sodium borohydride (594 mg, 15.7 mmol).

-

Stir the reaction mixture for 2 hours at room temperature.

-

Partition the mixture between water (20 mL) and ethyl acetate (20 mL).

-

Separate the aqueous phase and extract it with ethyl acetate (2 x 30 mL).

-

Combine the organic phases and wash with a saturated solution of sodium chloride (2 x 20 mL).

-

Dry the combined organic phases over sodium sulfate, filter, and concentrate to dryness.

-

Purify the residue by chromatography on silica gel using petroleum ether/ethyl acetate (7:3) as the eluent to obtain the title product as a white solid[1].

Synthesis Workflow

The following diagram illustrates the logical flow of the primary synthesis route.

Caption: Workflow for the high-yield synthesis of (4-Bromothiophen-2-yl)methanol.

References

An In-depth Technical Guide to (4-Bromothiophen-2-yl)methanol

This guide provides comprehensive information on the chemical properties, synthesis, and potential applications of (4-Bromothiophen-2-yl)methanol, a key intermediate in the development of pharmaceuticals and advanced materials. It is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

(4-Bromothiophen-2-yl)methanol is a substituted thiophene derivative with the chemical formula C5H5BrOS. Its molecular structure, featuring a bromine atom and a hydroxymethyl group on the thiophene ring, makes it a versatile building block in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C5H5BrOS | |

| Molecular Weight | 193.06 g/mol | |

| CAS Number | 79757-77-0 |

Synthesis and Experimental Protocols

The synthesis of (4-Bromothiophen-2-yl)methanol typically involves the reduction of 4-bromo-2-thiophenecarboxaldehyde. A standard laboratory-scale procedure is outlined below.

Reduction of 4-Bromo-2-thiophenecarboxaldehyde:

-

Materials: 4-bromo-2-thiophenecarboxaldehyde, Sodium borohydride (NaBH4), Ethanol, Diethyl ether, Hydrochloric acid (1M), Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4-bromo-2-thiophenecarboxaldehyde in ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the solution with continuous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield (4-Bromothiophen-2-yl)methanol.

-

This synthetic pathway is a common and efficient method for producing (4-Bromothiophen-2-yl)methanol in a laboratory setting. The workflow for this synthesis is illustrated in the diagram below.

Caption: A flowchart illustrating the key steps in the synthesis of (4-Bromothiophen-2-yl)methanol.

Applications in Research and Development

(4-Bromothiophen-2-yl)methanol serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and functional materials. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse functional groups. The hydroxymethyl group can be further oxidized or converted to other functionalities, enhancing its synthetic utility.

The logical relationship of its functional groups in enabling further chemical transformations is depicted in the following diagram.

Caption: A diagram showing the synthetic utility of the functional groups of (4-Bromothiophen-2-yl)methanol.

Technical Guide: Solubility of (4-Bromothiophen-2-yl)methanol in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromothiophen-2-yl)methanol (CAS No. 79757-77-0) is a heterocyclic organic compound featuring a thiophene ring substituted with a bromine atom and a hydroxymethyl group. Its structural characteristics—a polar alcohol group and a less polar brominated aromatic ring—suggest a varied solubility profile in different organic solvents. Understanding this solubility is crucial for its application in organic synthesis, formulation studies, and drug development, as solubility impacts reaction kinetics, purification, bioavailability, and overall product efficacy.[1]

This technical guide provides a framework for evaluating the solubility of (4-Bromothiophen-2-yl)methanol. While extensive literature searches did not yield specific quantitative solubility data for this compound, this document outlines the standard methodologies for determining solubility and provides a template for data presentation. The provided protocols are based on widely accepted methods for solubility determination in pharmaceutical and chemical research.[2][3]

Physical Properties of (4-Bromothiophen-2-yl)methanol:

-

Molecular Formula: C₅H₅BrOS

-

Molecular Weight: 193.06 g/mol [4]

-

Appearance: White to orange to green powder or lump[5]

-

Storage: Recommended to be stored under an inert atmosphere in a dark place at room temperature.

Solubility Data

Table 1: Experimental Solubility of (4-Bromothiophen-2-yl)methanol at 25°C

| Solvent | Solvent Polarity (Dielectric Constant)¹ | Quantitative Solubility ( g/100 mL) | Qualitative Solubility | Observations |

| Non-Polar Solvents | ||||

| Hexane | 1.89 | Data not available | ||

| Toluene | 2.38 | Data not available | ||

| Diethyl Ether | 4.34 | Data not available | ||

| Polar Aprotic Solvents | ||||

| Ethyl Acetate | 6.02 | Data not available | ||

| Acetone | 20.7 | Data not available | ||

| Acetonitrile (ACN) | 37.5 | Data not available | ||

| Dimethylformamide (DMF) | 36.7 | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | 47.0 | Data not available | ||

| Polar Protic Solvents | ||||

| 1-Butanol | 17.8 | Data not available | ||

| Isopropanol (IPA) | 19.9 | Data not available | ||

| Ethanol | 24.6 | Data not available | ||

| Methanol | 32.7 | Data not available | ||

| Water | 80.1 | Data not available |

¹Dielectric constant values are approximate and sourced from standard chemical reference tables.

Experimental Workflow and Protocols

The determination of solubility is a fundamental step in chemical characterization. The following sections detail a generalized workflow and a standard protocol for accurately measuring the solubility of a solid compound like (4-Bromothiophen-2-yl)methanol.

General Experimental Workflow

The process of determining solubility typically follows a structured path from initial screening to precise quantitative measurement. The diagram below illustrates a logical workflow for characterizing the solubility of a target compound.

Caption: Workflow for Solubility Determination.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2][3]

Objective: To determine the maximum concentration of (4-Bromothiophen-2-yl)methanol that dissolves in a specific solvent at a constant temperature to form a saturated solution.

Materials:

-

(4-Bromothiophen-2-yl)methanol (purity >98%)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other analytical instrument)

Protocol:

-

Preparation: Add an excess amount of solid (4-Bromothiophen-2-yl)methanol to a pre-weighed glass vial. An amount that is clearly more than can be dissolved should be used to ensure a saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue to determine the mass of the dissolved compound.

-

Chromatographic Method (HPLC): Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration against a prepared standard curve of (4-Bromothiophen-2-yl)methanol.

-

-

Calculation: Calculate the solubility using the determined concentration and the volume of the solvent. Express the final value in units such as g/100 mL or mg/mL.

Alternative Solubility Screening Methods

For rapid assessment, especially in a drug discovery context, high-throughput methods are often employed.

-

Miniaturized Shake-Flask Method: This approach scales down the traditional method, using smaller vials or 96-well plates and smaller solvent volumes, allowing for parallel processing of multiple samples.[2]

-

Nephelometry: This technique measures the light scattered by undissolved particles in a solution. It is a fast and sensitive method for determining kinetic solubility and can be adapted to a high-throughput microplate format.[1][9] A compound is typically dissolved in DMSO and then introduced into an aqueous buffer; the point at which it precipitates is detected by light scattering.[10]

Conclusion

While specific solubility data for (4-Bromothiophen-2-yl)methanol is not currently available in the literature, this guide provides the necessary framework for its determination. The structural features of the molecule suggest that it will exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols, and polar aprotic solvents like DMSO and DMF. Its solubility is expected to be lower in non-polar hydrocarbon solvents. The provided experimental protocols, especially the benchmark shake-flask method, offer a reliable means for researchers to generate the precise quantitative data required for their work.

References

- 1. rheolution.com [rheolution.com]

- 2. tandfonline.com [tandfonline.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. (4-BROMOTHIOPHEN-2-YL)METHANOL | CAS 79757-77-0 [matrix-fine-chemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. aksci.com [aksci.com]

- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Spectroscopic Analysis of (4-Bromothiophen-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for (4-Bromothiophen-2-yl)methanol. Due to the absence of publicly available experimental spectra, this document utilizes high-quality predicted NMR data to facilitate the structural characterization and analysis of this compound, which is a valuable building block in medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (4-Bromothiophen-2-yl)methanol. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for (4-Bromothiophen-2-yl)methanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | Singlet | 1H | H5 |

| 7.08 | Singlet | 1H | H3 |

| 4.75 | Singlet | 2H | -CH₂OH |

| ~2.5 (variable) | Broad Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for (4-Bromothiophen-2-yl)methanol

| Chemical Shift (δ) ppm | Assignment |

| 145.8 | C2 |

| 129.5 | C3 |

| 123.7 | C5 |

| 110.2 | C4 |

| 60.5 | -CH₂OH |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of (4-Bromothiophen-2-yl)methanol.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of (4-Bromothiophen-2-yl)methanol into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the sample's solubility and the desired resolution of the hydroxyl proton signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Temperature: 298 K (25 °C).

5. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify the peak multiplicities (singlet, doublet, triplet, etc.) and determine coupling constants (J-values) where applicable.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.

In-depth Technical Guide to 4-Bromo-2-thiophenemethanol: Commercial Availability, Applications, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2-thiophenemethanol, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document details its commercial availability, key physicochemical properties, and established synthetic utility. A particular focus is placed on its role as a precursor in the synthesis of kinase inhibitors, specifically targeting the PI3K/Akt signaling pathway, which is implicated in cancer progression. Detailed experimental protocols for its synthesis and subsequent elaboration are provided, alongside a workflow for its application in drug discovery.

Commercial Availability and Physicochemical Properties

4-Bromo-2-thiophenemethanol is readily available from a range of chemical suppliers. It is typically offered in research quantities with purities of 98% or higher, as determined by Gas Chromatography (GC).

Table 1: Commercial Suppliers of 4-Bromo-2-thiophenemethanol

| Supplier | Purity | Available Quantities |

| Chem-Impex | ≥ 98% (GC) | 1g, 5g |

| TCI America | >98.0%(GC) | Gram to bulk scale |

| Fisher Scientific | 98.0+% | Gram to bulk scale |

| Alfa Chemistry | >98.0%(GC) | Gram to bulk scale |

| AOBChem USA | --- | 250mg, 500mg, 1g, 5g |

Table 2: Physicochemical Properties of 4-Bromo-2-thiophenemethanol [1]

| Property | Value |

| CAS Number | 79757-77-0 |

| Molecular Formula | C₅H₅BrOS |

| Molecular Weight | 193.06 g/mol |

| Appearance | White to orange to green powder or lump |

| Melting Point | 30 °C |

| Purity | Typically ≥98.0% (by GC) |

| Synonyms | (4-Bromothiophen-2-yl)methanol, 4-Bromo-2-(hydroxymethyl)thiophene |

Table 3: Representative Certificate of Analysis Data

| Test | Specification | Result | Method |

| Purity | ≥ 98.0% | 99.1% | HPLC |

| Identity | Conforms to structure | Conforms | ¹H NMR, LC-MS |

| Water Content | ≤ 0.5% | 0.1% | Karl Fischer |

| Residue on Ignition | ≤ 0.1% | < 0.1% | USP <281> |

| Heavy Metals | ≤ 10 ppm | < 10 ppm | ICP-MS |

Note: The data in Table 3 is representative and may vary between batches and suppliers. Always refer to the lot-specific Certificate of Analysis provided by the vendor.

Applications in Medicinal Chemistry and Materials Science

4-Bromo-2-thiophenemethanol is a valuable intermediate in the synthesis of complex organic molecules due to the presence of two reactive sites: the bromine atom, which can participate in cross-coupling reactions, and the hydroxymethyl group, which can be further functionalized.

Intermediate for Kinase Inhibitors

A significant application of 4-bromo-2-thiophenemethanol is in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] Aberrant activation of this pathway is a key factor in tumorigenesis, making it a prime target for cancer therapeutics. Thiophene-based compounds have been identified as potent and selective PI3K inhibitors.

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

Caption: The PI3K/Akt Signaling Pathway.

Building Block for Organic Electronics

The thiophene moiety in 4-bromo-2-thiophenemethanol makes it a useful building block for the synthesis of organic semiconductors. These materials are integral to the development of flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atom allows for the introduction of various functional groups through cross-coupling reactions, enabling the fine-tuning of the electronic properties of the resulting materials.

Experimental Protocols

Synthesis of 4-Bromo-2-thiophenemethanol

This protocol describes the synthesis of 4-bromo-2-thiophenemethanol from 4-bromo-2-thiophenecarboxaldehyde via reduction.

Reaction Scheme:

Caption: Synthesis of 4-bromo-2-thiophenemethanol.

Procedure:

-

To a solution of 4-bromo-2-thiophenecarboxaldehyde (25.0 g, 0.131 mol) in anhydrous tetrahydrofuran (400 mL) at room temperature, add sodium borohydride (5.20 g, 0.137 mol) portion-wise.

-

Stir the resulting mixture at room temperature for 1.5 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Application in the Synthesis of a PI3K Inhibitor Precursor (Suzuki Coupling)

This protocol outlines a general procedure for the Suzuki coupling of a bromo-thiophene derivative, a key reaction in the synthesis of many thiophene-based PI3K inhibitors.

Workflow for Synthesis of a Thiophene-based PI3K Inhibitor:

Caption: Synthetic workflow for a PI3K inhibitor.

General Suzuki Coupling Protocol:

-

In a reaction vessel, combine the bromo-thiophene substrate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Add a base, typically an aqueous solution of sodium carbonate (2 M, 2.0-3.0 eq) or potassium carbonate.

-

Add a suitable solvent, such as toluene, dioxane, or a mixture of DME and water.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel.

Safety Information

4-Bromo-2-thiophenemethanol should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

GHS Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

GHS Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-2-thiophenemethanol is a commercially accessible and highly valuable building block for researchers in drug discovery and materials science. Its utility as a precursor for potent PI3K inhibitors highlights its importance in the development of novel cancer therapeutics. The experimental protocols provided herein offer a starting point for the synthesis and application of this versatile compound.

References

An In-depth Technical Guide to the Safe Handling and Storage of (4-Bromothiophen-2-yl)methanol

This guide provides comprehensive safety protocols and detailed information for researchers, scientists, and drug development professionals working with (4-Bromothiophen-2-yl)methanol (CAS No: 79757-77-0). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with this compound.

Chemical and Physical Properties

(4-Bromothiophen-2-yl)methanol is a brominated thiophene derivative. Its physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C5H5BrOS | |

| Molecular Weight | 193.06 g/mol | |

| Appearance | White to Orange to Green powder to lump | |

| Melting Point | 30 °C | |

| Purity | 98% (HPLC) | |

| Storage Temperature | Room temperature; long-term at 2-8°C | |

| InChI Key | PXZNJHHUYJRFPZ-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(SC=C1Br)CO |

Hazard Identification and Safety Precautions

(4-Bromothiophen-2-yl)methanol is classified as a hazardous substance. The GHS hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word for this chemical is "Warning".

Pictogram:

-

GHS07: Exclamation mark

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

The Fundamental Reactivity of Brominated Thiophenes: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of brominated thiophenes is paramount for the strategic design and synthesis of novel therapeutics and functional materials. Thiophene-containing molecules are prevalent in a wide array of FDA-approved drugs, highlighting the significance of this heterocyclic scaffold in medicinal chemistry.[1] This technical guide provides an in-depth analysis of the core reactivity of brominated thiophenes, focusing on key transformations including palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

The reactivity of brominated thiophenes is significantly influenced by the position of the bromine atom on the thiophene ring. Generally, 2-bromothiophene exhibits higher reactivity in palladium-catalyzed cross-coupling reactions and lithiation compared to its 3-bromoisomer.[2] This difference is primarily attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient and the C2 proton is more acidic than their C3 counterparts.[2] This heightened reactivity at the 2-position often translates to higher yields and faster reaction rates under similar conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the functionalization of brominated thiophenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a bromothiophene with an organoboron compound. The choice of catalyst, base, and solvent is critical for achieving high yields.

Table 1: Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid [2]

| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 |

| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 |

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-bromothiophene with phenylboronic acid.

Materials:

-

2-Bromothiophene (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried round-bottom flask, add 2-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and water to the flask.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples bromothiophenes with alkenes to form substituted alkenes. Similar to the Suzuki coupling, 2-bromothiophene is generally more reactive than 3-bromothiophene in the Heck reaction.

Table 2: Heck Reaction of Bromothiophenes with Styrene

| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromothiophene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | ~70-80 |

| 2 | 3-Bromothiophene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | ~60-70 |

Note: The yields are approximate and can vary based on specific reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling bromothiophenes with amines. The amination of 3-bromothiophene can be more challenging compared to 2-bromothiophene, sometimes requiring more specialized ligands or harsher conditions.[2]

Table 3: Buchwald-Hartwig Amination of Bromothiophenes with Aniline [2]

| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromothiophene | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | ~80-90 |

| 2 | 3-Bromothiophene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | ~70-80 |

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-bromothiophene with aniline.

Materials:

-

2-Bromothiophene (1.0 mmol)

-

Aniline (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

-

Toluene (5 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ and BINAP in a dry Schlenk tube.

-

Add toluene and stir for 10 minutes to form the catalyst complex.

-

In a separate Schlenk tube, add 2-bromothiophene, aniline, and NaOt-Bu.

-

Add the pre-formed catalyst solution to the substrate mixture.

-

Seal the tube and heat the reaction mixture to 100°C for 18 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of a bromothiophene with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups.[3]

Metal-Halogen Exchange

Lithiation via metal-halogen exchange is a fundamental transformation for creating highly reactive thienyllithium intermediates, which can then be quenched with various electrophiles.

The proton at the C2 position of thiophene is significantly more acidic than the proton at C3, making direct lithiation at C2 highly favorable.[2] In metal-halogen exchange, the formation of the more stable 2-thienyllithium intermediate from 2-bromothiophene is thermodynamically favored and kinetically rapid at low temperatures.[2] While metal-halogen exchange at the 3-position is also feasible, it can be slower.

This protocol details the lithiation of 3-bromothiophene using n-butyllithium, followed by quenching with a generic electrophile.

Materials:

-

3-Bromothiophene (1.0 mmol)

-

n-Butyllithium (n-BuLi) (1.1 mmol, solution in hexanes)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

Electrophile (1.2 mmol)

-

Anhydrous work-up solutions (e.g., saturated NH₄Cl)

Procedure:

-

To an oven-dried, three-necked flask equipped with a thermometer, septum, and nitrogen inlet, add 3-bromothiophene and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

-

Add the electrophile dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

-

Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over a drying agent, filter, and concentrate.

-

Purify the residue by an appropriate method (e.g., column chromatography, distillation).

Conclusion

The fundamental reactivity of brominated thiophenes offers a versatile platform for the synthesis of a diverse range of functionalized molecules. A thorough understanding of the factors governing their reactivity, particularly the positional effects of the bromine substituent, is crucial for the successful design and execution of synthetic strategies. The palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols detailed in this guide provide a solid foundation for researchers in their efforts to construct complex thiophene-based structures for applications in drug discovery and materials science.

References

The Discovery and Enduring Legacy of Thiophene-Based Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a sulfur-containing five-membered aromatic heterocycle, stands as a cornerstone in the architecture of modern organic chemistry and medicinal drug discovery. Its journey from an obscure contaminant in coal tar to a privileged scaffold in a myriad of therapeutic agents is a testament to over a century of chemical exploration and innovation. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiophene-based reagents. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core synthetic methodologies, quantitative physicochemical data, and the biological significance of this important class of compounds.

The Serendipitous Discovery of Thiophene

The story of thiophene's discovery is a classic example of serendipity in scientific investigation. In 1882, the renowned German chemist Viktor Meyer was performing a routine lecture demonstration of the "indophenin test" to show the presence of benzene.[1][2] This test involved mixing crude benzene with isatin and concentrated sulfuric acid, which was known to produce a deep blue color.[1][2] To his surprise, when he used a highly purified sample of benzene, the characteristic blue color failed to appear.[2] This keen observation led Meyer to correctly deduce that the color reaction was not due to benzene itself, but rather an unknown impurity present in the crude coal tar-derived benzene.[1][2] Through meticulous fractional distillation and chemical treatment, Meyer successfully isolated this sulfur-containing compound and named it "thiophene," from the Greek words "theion" (sulfur) and "phainein" (to shine or appear).[3]

This discovery was not merely the identification of a new compound; it opened a new chapter in heterocyclic chemistry and highlighted the concept of bioisosterism, where the replacement of a benzene ring with a thiophene ring in a biologically active molecule often retains or even enhances its pharmacological activity.[2]

Foundational Synthetic Methodologies

Following its discovery, significant efforts were directed towards the synthesis of thiophene and its derivatives. These early methods laid the groundwork for the vast array of thiophene-based reagents available today.

Paal-Knorr Thiophene Synthesis

One of the most classical and versatile methods for synthesizing substituted thiophenes is the Paal-Knorr synthesis, first reported in the late 19th century.[4][5] This reaction involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][6]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene via Paal-Knorr Synthesis

-

Materials: 2,5-Hexanedione, Phosphorus Pentasulfide (P₄S₁₀), Toluene (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,5-hexanedione (11.4 g, 0.1 mol) and phosphorus pentasulfide (11.1 g, 0.025 mol) in 100 mL of anhydrous toluene is prepared.

-

The reaction mixture is heated to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then carefully treated with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is purified by fractional distillation to yield 2,5-dimethylthiophene.

-

-

Yield: Typically 60-70%.

Gewald Aminothiophene Synthesis

Developed by Karl Gewald in the 1960s, the Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[7][8] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7][8]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Materials: 2-Butanone, Ethyl Cyanoacetate, Elemental Sulfur, Morpholine, Ethanol.

-

Procedure:

-

To a stirred solution of 2-butanone (7.21 g, 0.1 mol) and ethyl cyanoacetate (11.31 g, 0.1 mol) in 50 mL of ethanol, elemental sulfur (3.21 g, 0.1 mol) is added.

-

Morpholine (8.71 g, 0.1 mol) is then added dropwise to the suspension at room temperature.

-

The reaction mixture is then heated to 50-60°C and stirred for 2-3 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled in an ice bath.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

-

Yield: Typically 75-85%.

Friedel-Crafts Acylation: Synthesis of 2-Acetylthiophene

A key electrophilic substitution reaction for functionalizing the thiophene ring is the Friedel-Crafts acylation. The acylation of thiophene predominantly occurs at the 2-position due to the higher stability of the cationic intermediate. 2-Acetylthiophene is a crucial intermediate for the synthesis of many pharmaceuticals and other fine chemicals.[9][10]

Experimental Protocol: Synthesis of 2-Acetylthiophene

-

Materials: Thiophene, Acetic Anhydride, Zeolite C25 catalyst.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, thiophene (16.8 g, 0.2 mol) and acetic anhydride (40.8 g, 0.4 mol) are mixed.

-

0.5 g of activated C25 zeolite catalyst is added to the mixture.

-

The reaction mixture is heated to 80°C and stirred for 5 hours.[10]

-

After cooling, the catalyst is filtered off and washed with a small amount of diethyl ether.

-

The filtrate is washed with a 5% sodium bicarbonate solution and then with water until neutral.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The crude product is purified by vacuum distillation, collecting the fraction boiling at 102-105°C at 15 mmHg.[11]

-

-

Yield: Up to 96.3%.[10]

Oxidation to Thiophene-2-carboxylic Acid

2-Acetylthiophene can be readily oxidized to thiophene-2-carboxylic acid, another versatile building block, via the haloform reaction using sodium hypochlorite.[12][13]

Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid

-

Materials: 2-Acetylthiophene, Sodium Hypochlorite solution (commercial bleach), Sodium Hydroxide, Hydrochloric Acid.

-

Procedure:

-

A solution of 2-acetylthiophene (12.6 g, 0.1 mol) in 50 mL of dioxane is prepared in a flask equipped with a dropping funnel and a stirrer, and cooled in an ice bath.

-

A solution of sodium hypochlorite (approx. 150 mL of a 5.25% solution) is added dropwise with vigorous stirring, maintaining the temperature below 20°C.

-

After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.

-

Excess hypochlorite is destroyed by the addition of a small amount of sodium bisulfite solution.

-

The reaction mixture is then acidified with concentrated hydrochloric acid to precipitate the thiophene-2-carboxylic acid.

-

The white precipitate is collected by filtration, washed with cold water, and recrystallized from hot water.

-

-

Yield: Typically 80-90%.

Data Presentation: Physicochemical Properties

The physicochemical properties of thiophene are remarkably similar to those of benzene, a classic example of isosterism. This similarity is a key reason for the successful incorporation of the thiophene ring into drug molecules as a benzene bioisostere.

| Property | Thiophene | Benzene | Furan | Pyrrole |

| Formula | C₄H₄S | C₆H₆ | C₄H₄O | C₄H₅N |

| Molar Mass ( g/mol ) | 84.14 | 78.11 | 68.07 | 67.09 |

| Boiling Point (°C) | 84 | 80.1 | 31.4 | 130 |

| Melting Point (°C) | -38.2 | 5.5 | -85.6 | -23 |

| Density (g/mL at 20°C) | 1.051 | 0.876 | 0.936 | 0.967 |

| Dipole Moment (D) | 0.55 | 0 | 0.71 | 1.84 |

| Resonance Energy (kJ/mol) | 121-130 | 150 | 67-96 | 88-105 |

| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan |

Thiophene-Based Reagents in Drug Development

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of FDA-approved drugs across various therapeutic areas.[14] Its ability to act as a bioisostere for the phenyl group, coupled with its unique electronic properties and metabolic profile, makes it an attractive moiety for drug design.[14]

Table of Selected FDA-Approved Thiophene-Containing Drugs

| Drug Name | Therapeutic Indication |

| Lornoxicam | Non-steroidal anti-inflammatory drug (NSAID) for pain and inflammation.[1] |

| Sufentanil | Potent opioid analgesic used in anesthesia and for pain management.[15] |

| Clopidogrel | Antiplatelet agent used to prevent blood clots.[14] |

| Tiotropium Bromide | Anticholinergic bronchodilator for chronic obstructive pulmonary disease (COPD).[16] |

| Olanzapine | Atypical antipsychotic for schizophrenia and bipolar disorder.[14] |

| Duloxetine | Serotonin-norepinephrine reuptake inhibitor (SNRI) for depression and anxiety.[17] |

| Raltitrexed | Antimetabolite anticancer agent.[17] |

| Zileuton | 5-lipoxygenase inhibitor for the treatment of asthma.[3] |

| Cefoxitin | Cephalosporin antibiotic.[14] |

| Articaine | Local anesthetic.[17] |

Signaling Pathways and Experimental Workflows

The biological activity of thiophene-containing drugs is exerted through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Lornoxicam and the Cyclooxygenase (COX) Pathway

Lornoxicam, a potent NSAID, exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][18] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

Caption: Lornoxicam inhibits COX enzymes, blocking prostaglandin synthesis.

Sufentanil and the Opioid Receptor Signaling Pathway

Sufentanil is a potent µ-opioid receptor agonist.[19][20] Its binding to these G-protein coupled receptors in the central nervous system leads to a cascade of intracellular events that ultimately result in analgesia.[19][20]

References

- 1. nbinno.com [nbinno.com]

- 2. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sufentanil (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 16. cognizancejournal.com [cognizancejournal.com]

- 17. researchgate.net [researchgate.net]

- 18. What is the mechanism of Lornoxicam? [synapse.patsnap.com]

- 19. What is Sufentanil Citrate used for? [synapse.patsnap.com]

- 20. publications.aap.org [publications.aap.org]

Methodological & Application

Application Note: Suzuki Coupling of (4-Bromothiophen-2-yl)methanol for the Synthesis of Novel Drug Scaffolds

Introduction